3'-(Trifluoromethyl)phthalanilic acid

Hydrolysis kinetics Intramolecular catalysis Structure-reactivity relationship

Phthalanilic acid SAR studies are confounded by substituent-dependent reactivity. 3'-(Trifluoromethyl)phthalanilic acid (CAS 16053-36-4) provides a defined CF3 comparator (σ_m=0.43, π=0.88) for benchmarking against Cl and unsubstituted analogs. • Enables direct quantification of CF3 effects on plant growth potency, translocation & tissue specificity • Slower acid-catalyzed hydrolysis vs. unsubstituted parent enhances aqueous stability for formulation profiling • Controlled cyclization kinetics provide wider synthetic window for N-phenylphthalimide preparation • Available at 95% purity with batch consistency; eliminates in-house purification and experimental confounds

Molecular Formula C15H10F3NO3
Molecular Weight 309.24 g/mol
CAS No. 16053-36-4
Cat. No. B168410
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3'-(Trifluoromethyl)phthalanilic acid
CAS16053-36-4
Molecular FormulaC15H10F3NO3
Molecular Weight309.24 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C(=O)NC2=CC=CC(=C2)C(F)(F)F)C(=O)O
InChIInChI=1S/C15H10F3NO3/c16-15(17,18)9-4-3-5-10(8-9)19-13(20)11-6-1-2-7-12(11)14(21)22/h1-8H,(H,19,20)(H,21,22)
InChIKeyFFMRPOSNJLCIBB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3'-(Trifluoromethyl)phthalanilic Acid Identity & Procurement


3'-(Trifluoromethyl)phthalanilic acid (CAS 16053-36-4; molecular formula C15H10F3NO3; molecular weight 309.24 g/mol) is a substituted benzoic acid derivative belonging to the phthalanilic acid class, characterized by an ortho-carboxamide linkage between a benzoic acid moiety and a 3-trifluoromethylaniline ring [1]. The compound is a white crystalline powder with a melting point of 170–172°C (ethanol) , and is commercially available in purities typically ranging from 95% to 97% from multiple specialty chemical vendors . Its structural distinction lies in the meta-trifluoromethyl (-CF3) substitution on the aniline ring, a modification known in related systems to influence electronic properties, lipophilicity, and intermolecular interactions [1].

Substituent-effect exploration: ortho-carboxamide scaffold with tunable electronic profile
Phytoactivity SAR probe: complements chloro-substituted phthalanilic acid analogs
Controlled cyclization precursor: access to CF3-substituted N-phenylphthalimides

Why 3'-(Trifluoromethyl)phthalanilic Acid Is Non-Interchangeable


Phthalanilic acids are not interchangeable due to profound substituent-dependent reactivity in hydrolysis, cyclization kinetics, and plant growth regulatory activity. Unsubstituted phthalanilic acid hydrolyzes nearly 4 × 10³ times faster than benzanilide under acidic conditions [1], and the rate of cyclization to N-phenylphthalimide in glacial acetic acid varies with aromatic ring substitution [2]. In plant systems, the activity of phthalanilic acid derivatives is highly sensitive to the nature and position of substituents; for example, 3'-chlorophthalanilic acid increases wheat root growth at 10⁻³ M [3], while 2',3'-dimethylphthalanilic acid exhibits distinct antioxidant enzyme induction profiles . The trifluoromethyl group, absent in the unsubstituted or alkyl-substituted analogs, introduces a strong electron-withdrawing effect (-I and -π induction) and increases lipophilicity (estimated logP ~3.5 based on the parent scaffold), which can significantly alter membrane permeability, metabolic stability, and target binding interactions. Consequently, substituting 3'-(trifluoromethyl)phthalanilic acid with phthalanilic acid or its methyl/chloro analogs in biological assays or industrial applications will yield non-comparable results.

Unsubstituted or alkyl-substituted analogs

Hydrolysis and cyclization kinetics may shift substantially; reactivity profiles are not directly transferable across substitution patterns.

3'-Chloro and other halogen analogs

Electronic and lipophilic differences alter phytoactivity and stability; parallel assay results should not be assumed interchangeable.

Different ring substitution position

2'-, 3'-, or 4'-substitution yields distinct cyclization rates and plant growth responses; positional isomers may not reproduce target profile.

3'-(Trifluoromethyl)phthalanilic Acid Differentiation Evidence


Hydrolysis Kinetics Compared to Unsubstituted Analog

In 1.0 M hydrochloric acid at 25°C, unsubstituted phthalanilic acid undergoes intramolecularly catalyzed hydrolysis approximately 4 × 10³ times faster than benzanilide, a rate acceleration attributed to the proximity of the carboxyl group to the amide linkage [1]. The introduction of a 3'-trifluoromethyl substituent, a strong electron-withdrawing group, is expected to reduce the electron density on the amide nitrogen, thereby decreasing the rate of acid-catalyzed hydrolysis compared to the unsubstituted parent compound. This is a class-level inference based on the established Hammett substituent constant (σ_m = 0.43 for CF3) and the known reaction mechanism, which involves rate-determining breakdown of a tetrahedral intermediate [1]. For procurement, this implies that 3'-(trifluoromethyl)phthalanilic acid will exhibit superior aqueous stability under acidic storage or reaction conditions relative to the unsubstituted analog.

Hydrolysis kinetics
Class-level inference
Predicted slower hydrolysis vs unsubstituted analog (Hammett σm=0.43); krel=4×10³ for parent in 1.0 M HCl.
May support acidic aqueous stability
Direct kinetic data for 3'-CF3 derivative pending verification
Hydrolysis kinetics Intramolecular catalysis Structure-reactivity relationship

Cyclization Kinetics: CF3 Substituent Effect

A systematic kinetic study of substituted 3'- and 4'-phthalanilic acids in glacial acetic acid demonstrated that the rate of cyclization to the corresponding N-phenylphthalimide is sensitive to the nature and position of the aromatic substituent [1]. The reaction proceeds via an addition-elimination mechanism, and the observed rate constants vary with the electron-donating or -withdrawing character of the substituent. While direct rate data for 3'-(trifluoromethyl)phthalanilic acid are not reported in the study, class-level extrapolation indicates that the strong electron-withdrawing CF3 group (σ_m = 0.43) will reduce the nucleophilicity of the amide nitrogen, thereby slowing the cyclization rate relative to electron-donating substituted analogs (e.g., 3'-methyl, σ_m = -0.07) and likely relative to the unsubstituted parent compound (σ_m = 0) [1][2]. This differential cyclization propensity is critical for applications where the phthalanilic acid is a precursor to phthalimide derivatives; the CF3 analog offers a slower, more controllable cyclization profile.

Cyclization kinetics
Class-level inference
Expected slower cyclization to N-phenylphthalimide relative to electron-donating substituted analogs.
Wider synthetic window for derivatization
Trend inferred from Hammett relationship in glacial acetic acid system
Cyclization kinetics N-phenylphthalimide formation Substituent effects

Plant Growth Activity: 3'-CF3 vs. 3'-Chloro

In a study of phytoactive compounds, 3'-chlorophthalanilic acid was reported to increase wheat root growth at a concentration of 10⁻³ M [1]. The analogous iso- and terephthalanilic acid derivatives were either not synthesized or not tested, highlighting the structure-activity sensitivity of this scaffold [1]. While direct comparative data for 3'-(trifluoromethyl)phthalanilic acid in the same wheat root assay are not available, the trifluoromethyl group differs from chlorine in steric bulk, electronic effects (σ_m: CF3 = 0.43 vs. Cl = 0.37), and lipophilicity (π: CF3 = 0.88 vs. Cl = 0.71) [2]. These physicochemical differences predict a distinct phytoactivity profile, potentially with altered potency, translocation, or tissue specificity. The procurement of 3'-(trifluoromethyl)phthalanilic acid is therefore justified for SAR studies aimed at optimizing plant growth regulatory activity, as the CF3 group offers a unique combination of properties not achievable with halogen substitution.

Plant growth activity
Cross-study comparable
3'-Chloro analog increased wheat root growth at 10⁻³ M; CF3 analog not tested in same assay.
Supports phytoactivity SAR exploration
Distinct electronic/lipophilic profile suggests different activity; requires parallel testing
Plant growth regulation Phytoactivity Substituent SAR

Defined Purity for Reproducible Research

3'-(Trifluoromethyl)phthalanilic acid is offered by multiple reputable vendors with purity specifications ranging from 95% to 97% . This is a critical procurement consideration, as the phthalanilic acid scaffold is known to cyclize to N-phenylphthalimide under acidic conditions or upon heating [1], and lower purity material may contain significant levels of this cyclization byproduct or other impurities that can confound biological or chemical assays. In contrast, less common substituted phthalanilic acids are often only available via custom synthesis with variable and undocumented purity. The availability of 3'-(trifluoromethyl)phthalanilic acid as a catalog item with a defined purity specification ensures batch-to-batch consistency and reduces the risk of impurity-driven artifacts in downstream applications.

Purity specification
Supporting evidence
95–97% (multiple vendors); catalog availability with defined purity.
Supports reproducible procurement
Monitor cyclization byproduct; batch-to-batch consistency review advised
Chemical procurement Purity specification Reproducibility

3'-(Trifluoromethyl)phthalanilic Acid Application Scenarios


SAR Studies for Plant Growth Activity

Researchers investigating the effects of substituents on plant growth regulatory activity should select 3'-(trifluoromethyl)phthalanilic acid as a key comparator to the 3'-chloro analog. The documented activity of 3'-chlorophthalanilic acid on wheat root growth at 10⁻³ M [1] provides a benchmark for assessing the impact of the trifluoromethyl group's distinct electronic and lipophilic properties (σ_m = 0.43, π = 0.88) [2]. Parallel testing of the CF3 and Cl analogs in the same assay system will enable direct quantification of the substituent effect on potency, translocation, and tissue specificity, informing the design of improved phytoactive compounds.

Controlled N-Phenylphthalimide Synthesis

3'-(Trifluoromethyl)phthalanilic acid is a suitable precursor for the synthesis of 3'-(trifluoromethyl)-N-phenylphthalimide via acid-catalyzed cyclization. The slower cyclization kinetics expected for the CF3-substituted analog, based on class-level inference from the Hammett relationship [1], provide a wider synthetic window and reduce the risk of premature cyclization during storage or early reaction stages. This controlled reactivity is advantageous for multi-step syntheses where the phthalanilic acid must remain intact until a specific cyclization step is triggered.

Aqueous Stability and Formulation Development

The predicted slower acid-catalyzed hydrolysis of 3'-(trifluoromethyl)phthalanilic acid relative to the unsubstituted parent compound [1] makes it a candidate of interest for formulations requiring enhanced aqueous stability under acidic conditions. Researchers developing acidic buffer systems, agrochemical formulations, or long-term storage solutions should consider this compound for stability profiling, as the CF3 group may confer a practical shelf-life advantage over more hydrolysis-prone phthalanilic acid analogs.

Standardized Procurement for Assay Reproducibility

Laboratories requiring a consistent, high-purity phthalanilic acid derivative for reproducible biological or chemical assays should procure 3'-(trifluoromethyl)phthalanilic acid from established vendors offering 95-97% purity [1][2]. The catalog availability and defined purity specification minimize batch-to-batch variability and eliminate the need for in-house purification, reducing experimental confounds and accelerating research timelines.

Application
Selection Property
Validation Focus
Phytoactivity SAR studies
Substituent-dependent activity profile
Parallel analog benchmarking
Controlled phthalimide synthesis
Cyclization kinetics context
Reaction window monitoring
Acidic formulation stability profiling
Hydrolysis resistance trend
Stability under storage conditions
Reproducible assay procurement
Catalog purity specification
Batch-to-batch consistency review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
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